molecular formula C7H4Cl2N4 B8263590 2,4-Dichloro-6-(1H-pyrazol-1-yl)pyrimidine

2,4-Dichloro-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B8263590
M. Wt: 215.04 g/mol
InChI Key: LZHMCVBSSQESRX-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms at the 2 and 4 positions and a pyrazolyl group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrazolyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., K2CO3, NaH) and a polar aprotic solvent (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the pyrazolyl group.

    Cyclization Products: Fused heterocyclic compounds.

Scientific Research Applications

2,4-Dichloro-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors and anti-cancer agents.

    Agrochemicals: It is explored for its use in the synthesis of herbicides and pesticides due to its ability to interfere with biological pathways in plants and pests.

    Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(1H-pyrazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity and preventing the phosphorylation of target proteins. This can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The molecular targets and pathways involved include various kinases and signaling pathways critical for cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-(1H-imidazol-1-yl)pyrimidine
  • 2,4-Dichloro-6-(1H-triazol-1-yl)pyrimidine
  • 2,4-Dichloro-6-(1H-tetrazol-1-yl)pyrimidine

Uniqueness

2,4-Dichloro-6-(1H-pyrazol-1-yl)pyrimidine is unique due to the presence of the pyrazolyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,4-dichloro-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N4/c8-5-4-6(12-7(9)11-5)13-3-1-2-10-13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHMCVBSSQESRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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